Bromantane-d5
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Overview
Description
Bromantane-d5 is a deuterated derivative of Bromantane, a synthetic adamantane derivative known for its nootropic and psychostimulant propertiesIt is classified as a central nervous system stimulant and anxiolytic, demonstrating unique cognitive-enhancing abilities without the overstimulation commonly associated with traditional stimulants .
Preparation Methods
The synthesis of Bromantane-d5 involves the incorporation of deuterium atoms into the Bromantane molecule. The general synthetic route for Bromantane includes the reaction of 4-bromoaniline with adamantane-2-amine under specific conditions. The deuterated version, this compound, is prepared by using deuterated reagents and solvents to replace hydrogen atoms with deuterium .
Chemical Reactions Analysis
Bromantane-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using common reducing agents.
Scientific Research Applications
Bromantane-d5 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying metabolic pathways and reaction mechanisms.
Biology: Employed in studies involving neurotransmitter regulation and neuroprotection.
Medicine: Investigated for its potential therapeutic effects in treating conditions like neurasthenia, anxiety, and cognitive disorders.
Industry: Utilized in the development of performance-enhancing drugs and nootropic supplements .
Mechanism of Action
The exact mechanism of action of Bromantane-d5 is not fully understood. it is known to enhance dopamine and serotonin levels by inhibiting their reuptake. This compound also acts on GABA receptors, strengthening GABAergic mediation. These actions contribute to its cognitive-enhancing and anxiolytic effects .
Comparison with Similar Compounds
Bromantane-d5 is unique due to its deuterated nature, which can provide insights into the metabolic pathways and stability of Bromantane. Similar compounds include:
Amantadine: Another adamantane derivative with antiviral and antiparkinsonian properties.
Memantine: Used in the treatment of Alzheimer’s disease due to its neuroprotective effects.
Irdabisant: A nootropic with similar cognitive-enhancing properties .
This compound stands out due to its specific applications in research involving deuterium-labeled compounds and its unique mechanism of action.
Properties
IUPAC Name |
N-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2-deuterioadamantan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN/c17-14-1-3-15(4-2-14)18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,18H,5-9H2/i1D,2D,3D,4D,16D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJALJDRFBXHKX-IPPIDYIJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC2(C3CC4CC(C3)CC2C4)[2H])[2H])[2H])Br)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.